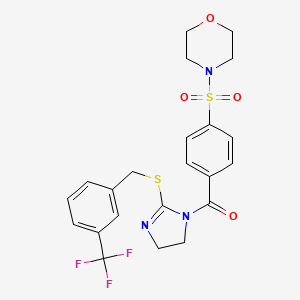
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic phenyl and imidazole rings would likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the functional groups. For example, the morpholinosulfonyl group might make the compound a good leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Compounds with similar structural features have been synthesized and structurally characterized, indicating potential in medicinal chemistry and material science. For example, a related compound was synthesized and its structure was confirmed using various techniques like IR, NMR, and X-ray diffraction. This process is crucial in understanding the compound's potential applications (Prasad et al., 2018).
Biological Activity
- Antitumor Activity : Some derivatives have shown distinct inhibition on cancer cell lines, suggesting potential antitumor properties. This highlights the compound's relevance in cancer research and therapy (Tang & Fu, 2018).
Enzyme Inhibition
- Enzyme Inhibitory Activities : Compounds with similar structures have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating diseases like Alzheimer's (Cetin et al., 2021).
Pharmaceutical Research
- Potential in Drug Development : The synthesis of similar compounds and their evaluation for various biological activities demonstrate their potential as pharmaceutical intermediates. For instance, their antimicrobial and antiviral activities have been explored, suggesting possible applications in developing new drugs (Sharma et al., 2009).
Material Science
- Application in Material Science : Research into similar compounds has led to the development of new materials with unique properties, such as electrochromic materials, indicating potential applications in electronic devices (Hu et al., 2013).
Future Directions
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
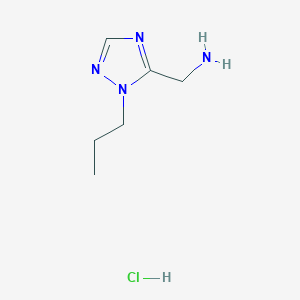
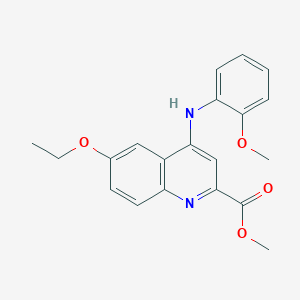
![3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2889628.png)
![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)
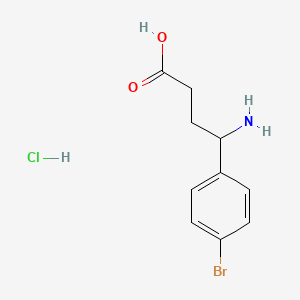
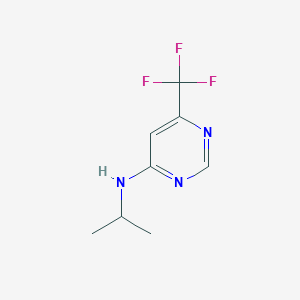
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)

![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
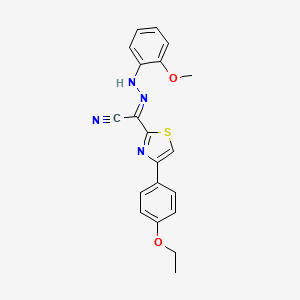

![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
